molecular formula C26H35NO4Si B165918 (S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate CAS No. 138871-56-4

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

Cat. No. B165918
M. Wt: 453.6 g/mol
InChI Key: FAYODBRURYKPFY-FQEVSTJZSA-N
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Description

“(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” is a chemical compound. It has a molecular formula of C21H29NOSi . The tert-butyldiphenylsilyl (TBDPS) group is commonly used for primary hydroxyl groups in carbohydrate chemistry .


Synthesis Analysis

The synthesis of compounds similar to “(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole . A primary hydroxyl group can be preferentially silylated using TBDPSCl and imidazole in the presence of other secondary hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C . This indicates the presence of a pyrrolidine ring, a tert-butyl group, a diphenylsilyl group, and a carboxylate group.

Scientific Research Applications

Supramolecular Arrangements

  • Analogs of 3-oxopyrrolidines, related to the mentioned compound, have been studied for their crystal structures and supramolecular arrangements. These structures, influenced by weak intermolecular interactions like CH⋯O/CH⋯π, are important in understanding the conformation and assembly of such compounds (Samipillai et al., 2016).

Chemical Synthesis

  • Research on the synthesis and characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the methodologies for creating cyclic amino acid esters and their potential applications (Moriguchi et al., 2014).

Pharmaceutical Applications

  • Certain derivatives, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have been synthesized for their potential use in developing novel macrocyclic Tyk2 inhibitors, highlighting the compound's relevance in pharmaceutical research (Sasaki et al., 2020).

Catalysis and Reactions

  • The compound and its derivatives have applications in catalysis, as seen in the study of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, which acted as a catalyst for the aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Organic Chemistry Applications

  • The compound's derivatives are also valuable in organic chemistry, for instance, in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, highlighting its role in synthesizing specific organic compounds (Jankowski et al., 1999).

properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYODBRURYKPFY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

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